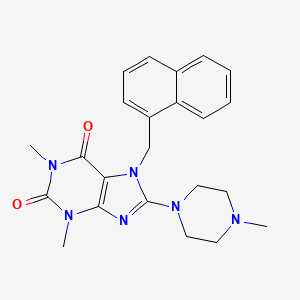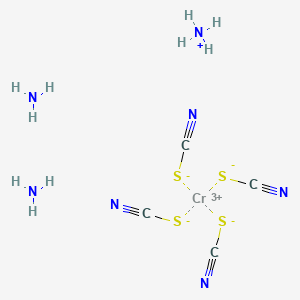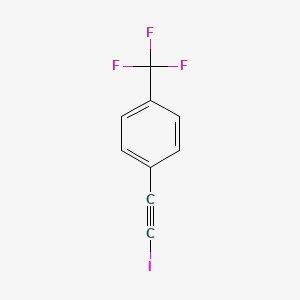
3-(n-Morpholino) propanesulfonic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le sel de sodium de l'acide 3-(n-morpholino)propanesulfonique, également connu sous le nom de sel de sodium de MOPS, est un réactif tampon biologique zwitterionique largement utilisé dans les études biochimiques et biologiques. Il fait partie des tampons de Good, connus pour leur interférence minimale avec les processus biologiques. Le composé a une formule moléculaire de C7H14NNaO4S et un poids moléculaire de 231,25 g/mol .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du sel de sodium de l'acide 3-(n-morpholino)propanesulfonique implique généralement la réaction de la morpholine avec la 1,3-propanesultone. La réaction se déroule dans des conditions douces, généralement à température ambiante, et aboutit à la formation du dérivé sulfonique. La forme sel de sodium est ensuite obtenue en neutralisant l'acide par l'hydroxyde de sodium .
Méthodes de production industrielle
La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions de réaction pour garantir une pureté et un rendement élevés. Le produit final est souvent soumis à des mesures rigoureuses de contrôle qualité pour répondre aux normes requises pour les applications biochimiques .
Analyse Des Réactions Chimiques
Types de réactions
Le sel de sodium de l'acide 3-(n-morpholino)propanesulfonique subit principalement des réactions de tamponnement en raison de sa nature zwitterionique. Il est stable dans une large gamme de conditions et ne participe pas facilement aux réactions d'oxydation, de réduction ou de substitution .
Réactifs et conditions courants
Le composé est généralement utilisé en solution aqueuse, où il agit comme un agent tampon. Il maintient un pH stable dans la plage de 6,5 à 7,9, ce qui le rend adapté à diverses applications biochimiques .
Principaux produits formés
En tant qu'agent tampon, les principaux « produits » formés sont les environnements de pH stabilisés dans lesquels les réactions biochimiques peuvent se dérouler efficacement. Il ne se forme pas de sous-produits significatifs dans des conditions d'utilisation normales .
Applications de la recherche scientifique
Le sel de sodium de l'acide 3-(n-morpholino)propanesulfonique est largement utilisé dans la recherche scientifique en raison de son excellente capacité tampon. Voici quelques-unes de ses applications :
Culture cellulaire : Il est utilisé comme agent tampon dans les milieux de culture cellulaire pour maintenir un pH stable, ce qui est crucial pour une croissance et une fonction cellulaires optimales.
Purification des protéines : Le composé est utilisé en chromatographie pour stabiliser les solutions protéiques et assurer une séparation et une analyse efficaces des biomolécules.
Stabilisation des enzymes : Il stabilise les enzymes en solution, assurant leur activité à des fins de recherche.
Milieux de culture microbienne : Il est utilisé comme agent tampon dans les milieux de culture microbienne et les tampons d'extraction nucléaire.
Mécanisme d'action
Le principal mécanisme d'action du sel de sodium de l'acide 3-(n-morpholino)propanesulfonique repose sur sa capacité tampon. Il maintient un environnement de pH stable en neutralisant de petites quantités d'acides ou de bases ajoutées à la solution. Cela est réalisé grâce à l'interaction réversible de sa forme zwitterionique avec les ions hydrogène (H+) et les ions hydroxyde (OH-). La valeur de pKa du composé, qui est de 7,2, le rend particulièrement efficace pour maintenir des environnements de pH proches de la neutralité .
Applications De Recherche Scientifique
3-(n-Morpholino) propanesulfonic acid sodium salt is extensively used in scientific research due to its excellent buffering capacity. Some of its applications include:
Cell Culture: It is used as a buffering agent in cell culture media to maintain a stable pH, which is crucial for optimal cell growth and function.
Protein Purification: The compound is used in chromatography to stabilize protein solutions and ensure efficient separation and analysis of biomolecules.
Electrophoresis: It serves as a reliable running buffer in various electrophoretic techniques, enabling efficient separation and analysis of proteins and nucleic acids.
Enzyme Stabilization: It stabilizes enzymes in solution, ensuring their activity for research purposes.
Microbial Growth Media: It is used as a buffering agent in microbial growth media and nuclei extraction buffers.
Mécanisme D'action
The primary mechanism of action of 3-(n-Morpholino) propanesulfonic acid sodium salt revolves around its buffering capacity. It maintains a stable pH environment by neutralizing small amounts of acids or bases added to the solution. This is achieved through the reversible interaction of its zwitterionic form with hydrogen ions (H+) and hydroxide ions (OH-). The compound’s pKa value of 7.2 makes it particularly effective in maintaining near-neutral pH environments .
Comparaison Avec Des Composés Similaires
Le sel de sodium de l'acide 3-(n-morpholino)propanesulfonique est souvent comparé à d'autres tampons de Good tels que :
MES (acide 2-(n-morpholino)éthanesulfonique) : Comme le MOPS, le MES possède un cycle morpholine, mais un groupe acide sulfonique différent.
HEPES (acide 4-(2-hydroxyéthyl)-1-pipérazineéthanesulfonique) : Le HEPES contient un cycle pipérazine et a un pKa de 7,5, ce qui le rend adapté aux environnements de pH proches de la neutralité, comme le MOPS.
Tris (tris(hydroxyméthyl)aminométhane) : Le Tris est un autre tampon largement utilisé, avec un pKa de 8,1, adapté aux environnements légèrement alcalins.
La particularité du sel de sodium de l'acide 3-(n-morpholino)propanesulfonique réside dans sa valeur de pKa optimale et son interaction minimale avec les ions métalliques, ce qui le rend idéal pour les études impliquant des ions métalliques et d'autres applications biochimiques sensibles .
Propriétés
Formule moléculaire |
C7H15NNaO4S |
|---|---|
Poids moléculaire |
232.26 g/mol |
InChI |
InChI=1S/C7H15NO4S.Na/c9-13(10,11)7-1-2-8-3-5-12-6-4-8;/h1-7H2,(H,9,10,11); |
Clé InChI |
PDEVDOMFPQQDKO-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCCS(=O)(=O)O.[Na] |
Numéros CAS associés |
117961-20-3 71119-22-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-hydroxy-N-(3-hydroxypyridin-2-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12040568.png)


![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12040598.png)
![tert-Butyl 3-[(4-hydroxybenzyl)oxy]propylcarbamate, AldrichCPR](/img/structure/B12040601.png)
![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B12040602.png)
![N-(4-bromo-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12040603.png)

![2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12040611.png)



![N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12040641.png)
